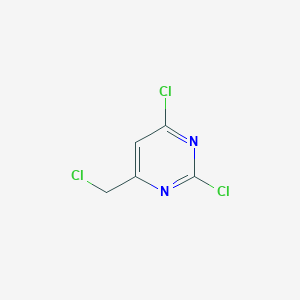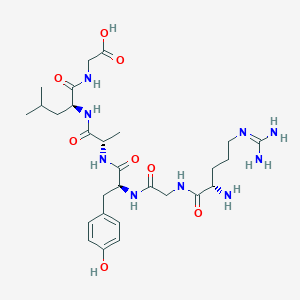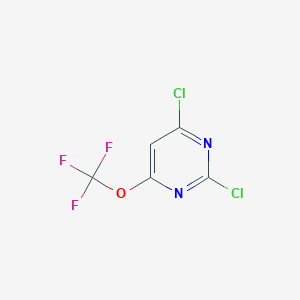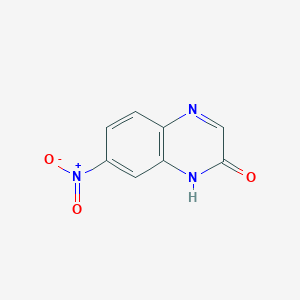![molecular formula C8H6ClN3O B1339227 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine CAS No. 90002-06-5](/img/structure/B1339227.png)
2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine
Descripción general
Descripción
2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that features both a pyridine ring and an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and agrochemicals. The presence of both the chloromethyl group and the oxadiazole ring imparts unique chemical properties to this molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloromethylpyridine with a nitrile oxide to form the oxadiazole ring. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of solid triphosgene or diphosgene as chlorinating agents can help minimize the production of hazardous waste .
Análisis De Reacciones Químicas
Types of Reactions
2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: The oxadiazole ring can be reduced under specific conditions to yield different products
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions, typically under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can introduce hydroxyl or carbonyl groups .
Aplicaciones Científicas De Investigación
2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential antitumor agents.
Agrochemicals: The compound is used in the synthesis of new neonicotinoid compounds, which are important in pest control.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets. In pharmaceutical applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the target molecule .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloromethylpyridine: This compound is similar in structure but lacks the oxadiazole ring, making it less versatile in certain applications.
2,6-Dichloromethylpyridine: This compound has two chloromethyl groups, which can lead to different reactivity and applications.
2-Chloro-5-(trifluoromethyl)pyridine: This compound contains a trifluoromethyl group instead of a chloromethyl group, which can significantly alter its chemical properties and applications.
Uniqueness
The presence of both the chloromethyl group and the oxadiazole ring in 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine makes it unique compared to its analogs.
Propiedades
IUPAC Name |
5-(chloromethyl)-3-pyridin-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c9-5-7-11-8(12-13-7)6-3-1-2-4-10-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMBCYRZDCWVIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40568770 | |
| Record name | 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40568770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90002-06-5 | |
| Record name | 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90002-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40568770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of the 1,2,4-oxadiazole ring in drug design?
A1: The 1,2,4-oxadiazole ring is considered a bioisostere for amide and ester groups in medicinal chemistry []. This means it can mimic their spatial and electronic properties while potentially offering improved characteristics. For example, 1,2,4-oxadiazoles often exhibit enhanced hydrolytic and metabolic stability compared to amides and esters []. This increased stability can lead to improved pharmacokinetic properties, such as longer half-life and better bioavailability, making them attractive building blocks for drug discovery [].
Q2: How does the crystal structure of 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine contribute to its stability?
A2: The crystal structure of this compound reveals key intermolecular interactions that contribute to its stability. C-H···N hydrogen bonds are present between neighboring molecules, specifically involving the hydrogen atoms of the pyridine and chloromethyl groups with the nitrogen atoms of the oxadiazole rings []. Additionally, π-π interactions occur between the aromatic rings of adjacent molecules, further enhancing the crystal packing stability []. These intermolecular forces collectively contribute to the solid-state stability of the compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Bromobenzo[d]oxazol-2(3H)-one](/img/structure/B1339144.png)













